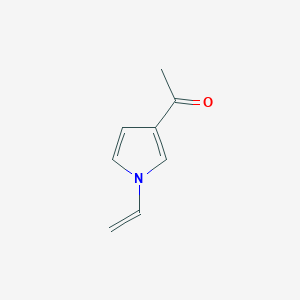
3-Acetyl-1-ethenylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-ethenylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with acetyl and ethenyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The presence of the acetyl and ethenyl groups in this compound imparts unique chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-ethenylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of acetylacetone with ethenylamine under acidic conditions, followed by cyclization to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or copper complexes are often employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-1-ethenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, sulfonyl chlorides, and alkyl halides are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols or alkanes, and various substituted pyrroles depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-Acetyl-1-ethenylpyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-ethenylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
3-Acetylpyrrole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group but differs in the ring structure, leading to distinct chemical properties.
2-Acetylfuran: Similar in having an acetyl group but differs in the heterocyclic ring, affecting its reactivity and uses.
Uniqueness: 3-Acetyl-1-ethenylpyrrole is unique due to the combination of acetyl and ethenyl groups on the pyrrole ring, which imparts specific reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-(1-ethenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |
Clé InChI |
NJLIQQMUHAKJAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
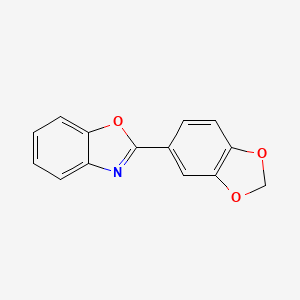
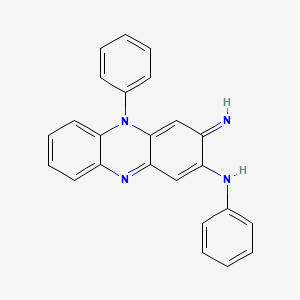
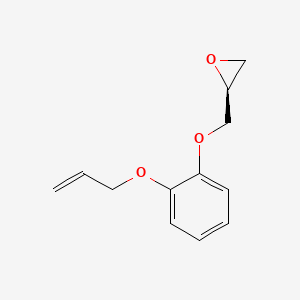
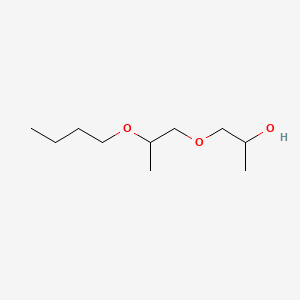

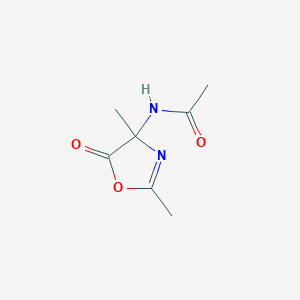
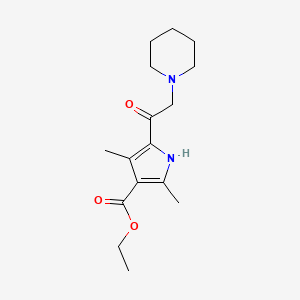
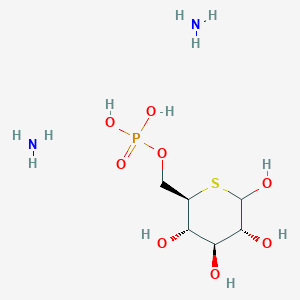

![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
